molecular formula C22H17BrN4O B8562686 2-Bromo-1-(5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl)ethanone

2-Bromo-1-(5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl)ethanone

Cat. No.: B8562686
M. Wt: 433.3 g/mol
InChI Key: LIPDHGYREMQKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl)ethanone is a useful research compound. Its molecular formula is C22H17BrN4O and its molecular weight is 433.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H17BrN4O

Molecular Weight

433.3 g/mol

IUPAC Name

2-bromo-1-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]ethanone

InChI

InChI=1S/C22H17BrN4O/c23-13-19(28)21-26-18-11-6-10-17(15-7-2-1-3-8-15)20(18)22(27-21)25-14-16-9-4-5-12-24-16/h1-12H,13-14H2,(H,25,26,27)

InChI Key

LIPDHGYREMQKBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-bromosuccinimide (0.55 g, 3.1 mmol) was added to 1,4-dioxane/water (3:1) (20 mL). 2-(1-Ethoxyvinyl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine (0.59 g, 1.5 mmol) was then added in small portions at 0° C. Upon completion of addition, the reaction mixture was stirred at room temperature for 20 min. After this time, water was added and the aqueous portion was extracted twice with DCM. The combined organic layers were dried, filtered and evaporated under reduced pressure to yield 2-bromo-1-(5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl)ethanone (600 mg, 69% purity by LCMS), which was used without further purification. LCMS Method Y: retention time 1.996 min, [M+1]=433.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
2-(1-Ethoxyvinyl)-5-phenyl-N-(pyridin-2-ylmethyl)quinazolin-4-amine
Quantity
0.59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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